

# Synthesis of rubber accelerators using substituted dicyclohexylamines

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## Compound of Interest

Compound Name:	2-ethyl-N-(2-ethylcyclohexyl)cyclohexan-1-amine
CAS No.:	1251922-64-1
Cat. No.:	B1421851

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## Executive Summary

This guide details the synthesis of high-performance sulfenamide accelerators, specifically focusing on

-dicyclohexyl-2-benzothiazolesulfenamide (DCBS) and its substituted derivatives. These compounds are critical in the tire industry for their "delayed action" properties—providing exceptional scorch safety (resistance to premature vulcanization) due to the steric bulk of the dicyclohexyl moiety.

We present two validated protocols:

- Standard Industrial Protocol: Sodium Hypochlorite (NaOCl) oxidative coupling.
- Green Chemistry Protocol: Catalytic Hydrogen Peroxide ( ) oxidation.

## Scientific Principles & Mechanism

### The Steric Advantage

The efficacy of a sulfenamide accelerator is governed by the basicity and steric hindrance of the amine released during vulcanization.

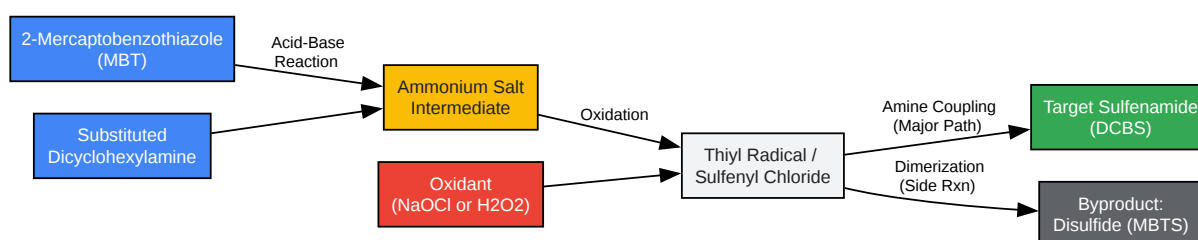
- Mechanism: The S-N bond cleaves at vulcanization temperatures (C).
- Causality: Substituted dicyclohexylamines (e.g., 2-methylcyclohexyl derivatives) possess immense steric bulk. This prevents the re-formation of the accelerator intermediate at lower processing temperatures, thereby extending the "scorch time."

## Reaction Pathway

The synthesis involves the oxidative coupling of 2-mercaptobenzothiazole (MBT) with a substituted dicyclohexylamine.

The Challenge: The reaction must avoid the formation of the disulfide byproduct (MBTS) and over-oxidation to sulfonamides.

DOT Diagram 1: Oxidative Coupling Mechanism The following diagram illustrates the competing pathways and the target mechanism.



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Caption: Figure 1.[1] Mechanistic pathway showing the critical salt formation step and the bifurcation between target sulfenamide synthesis and disulfide byproduct formation.

## Experimental Protocols

## Protocol A: Standard Hypochlorite Oxidation (Batch Process)

Best for: High yield, industrial scalability, and robust handling of steric bulk.

Reagents:

- 2-Mercaptobenzothiazole (MBT): 167.2 g (1.0 mol)
- Dicyclohexylamine (DCHA): 199.4 g (1.1 mol) [Excess ensures complete MBT conversion]
- Sodium Hypochlorite (NaOCl): 12-15% aqueous solution (approx.[\[2\]](#) 1.2 mol active )
- Solvent: Isopropanol/Water mixture (70:30 v/v)
- Sulfuric Acid ( ): 10% solution (for pH adjustment)

Step-by-Step Methodology:

- Salt Formation (The Critical Precursor):
  - In a 2L jacketed reactor, charge DCHA and the Isopropanol/Water solvent.
  - Add solid MBT slowly while stirring at 300 RPM.
  - Observation: An exotherm will occur. Maintain temp C.
  - Why: Forming the amine salt solubilizes the MBT and protects the thiol from degrading before oxidation.
- Oxidative Coupling:
  - Cool the mixture to 35°C.

- Begin dropwise addition of NaOCl solution.
- Rate Control: Addition should take 90-120 minutes.
- Temp Control: strictly maintain
  - C. If temp exceeds
  - C, over-oxidation to sulfonamides increases.
- Endpoint Determination:
  - Monitor pH. The reaction consumes alkalinity. Maintain pH 9-10 using small additions of DCHA or dilute NaOH if necessary.
  - Test for free oxidants using starch-iodide paper (should be weakly positive at end).
  - HPLC check: Disappearance of MBT peak.
- Work-up:
  - Filter the slurry immediately.
  - Wash cake with cold water (
    - C) until filtrate is neutral (pH 7).
  - Wash with cold isopropanol to remove unreacted amine.
  - Dry in a vacuum oven at
    - C for 6 hours.

## Protocol B: Catalytic Green Synthesis (Peroxide Route)

Best for: Laboratory scale, avoiding chlorinated waste, and high-purity requirements.

Reagents:

- MBT (10 mmol)

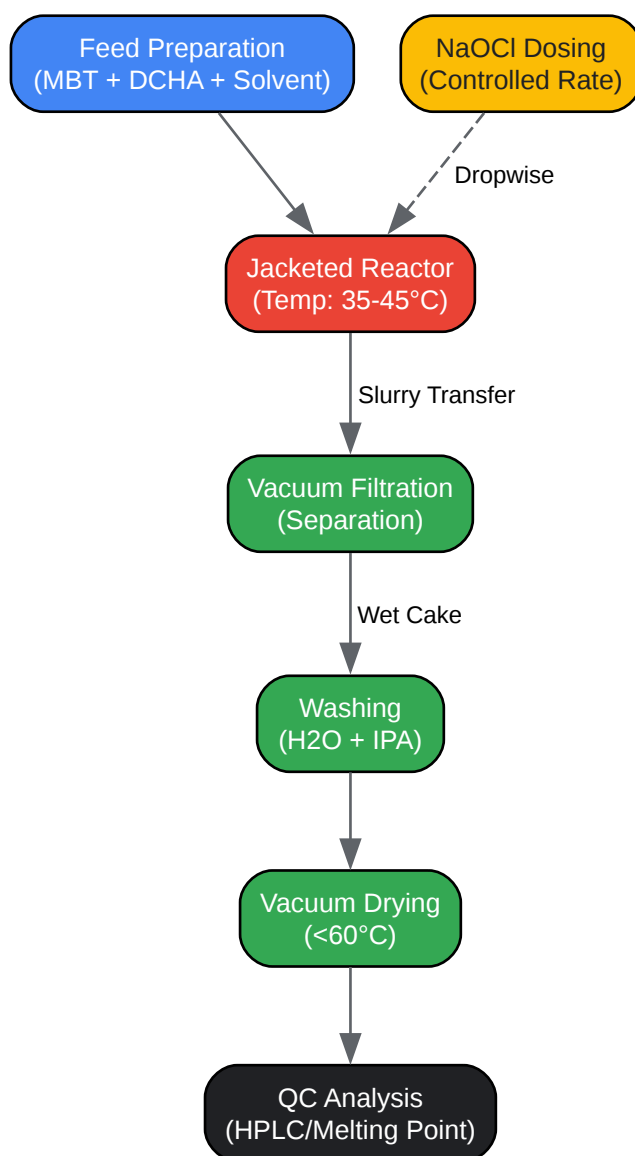
- Substituted DCHA (12 mmol)
- (30% aq, 15 mmol)
- Catalyst: Sodium Cobalt(II) Phthalocyanine Sulfonate (0.1 mol%) or TEMPO (1 mol%)
- Solvent: Methanol or Water (if using water-soluble catalyst)

#### Methodology:

- Dissolve MBT and Amine in Methanol (50 mL).
- Add the catalyst.
- Add  
  
slowly via syringe pump over 1 hour at room temperature (C).
- Note: The catalyst mimics peroxidase activity, allowing the reaction to proceed without harsh oxidants.
- Stir for an additional 2 hours.
- Precipitate product by adding cold water. Filter and dry.

## Process Visualization

DOT Diagram 2: Industrial Workflow (Protocol A)



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Caption: Figure 2. Step-by-step unit operations for the batch synthesis of DCBS.

## Analytical Validation & Data

To validate the synthesis, compare your product against the following specifications.

Table 1: Physicochemical Specifications for DCBS (N,N-Dicyclohexyl-2-benzothiazolesulfenamide)

Parameter	Specification	Method	Notes
Appearance	Cream/Beige Powder	Visual	Darkening indicates oxidation.
Melting Point	103°C - 105°C	Capillary	Sharp range indicates high purity.
Purity (HPLC)	> 96.0%	Reverse Phase C18	Impurity: MBTS (<1.0%).
Ash Content	< 0.3%	Gravimetric	Residual Na salts from NaOCl.
Heat Loss	< 0.4%	60°C/2h	Residual moisture/solvent.

#### Self-Validation Check:

- Low Yield? Check pH during oxidation. If pH < 8, MBTS (disulfide) formation dominates.
- Sticky Product? Incomplete washing of the excess dicyclohexylamine. Use cold isopropanol wash.[\[2\]](#)

## References

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Disclaimer: This protocol involves hazardous chemicals (NaOCl, organic amines). All experiments must be conducted in a fume hood with appropriate PPE.

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## Sources

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